molecular formula C14H9ClN4O3S B2988440 7-chloro-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896328-74-8

7-chloro-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2988440
CAS No.: 896328-74-8
M. Wt: 348.76
InChI Key: IKWNVZASPXBMKT-UHFFFAOYSA-N
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Description

7-Chloro-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a chlorine atom at position 7 and a (4-nitrophenyl)methylsulfanyl group at position 2.

Properties

IUPAC Name

7-chloro-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O3S/c15-10-3-6-12-16-13(17-14(20)18(12)7-10)23-8-9-1-4-11(5-2-9)19(21)22/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWNVZASPXBMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=O)N3C=C(C=CC3=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 7-chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the 4-nitrophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where the 4-nitrophenylmethylsulfanyl group is introduced using suitable thiolating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the chloro group with various nucleophiles to form new derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The sulfanyl group at position 2 is a common feature among pyrido[1,2-a][1,3,5]triazin-4-one derivatives. Key comparisons include:

Compound Name Substituent at Position 2 Molecular Weight Melting Point (°C) Key Properties/Activities Reference
Target Compound [(4-Nitrophenyl)methyl]sulfanyl 331.82* Not reported Electron-withdrawing, potential DNA interaction
BI71334 [(2,5-Dimethylphenyl)methyl]sulfanyl 331.82 Not reported Lipophilic, moderate steric hindrance
A885203 Benzylsulfanyl 269.31 Not reported Simple aryl group, lower molecular weight
7-Chloro-2-[(2-{4-Nitrophenyl}-2-oxoethyl)sulfanyl]-... (2-(4-Nitrophenyl)-2-oxoethyl)sulfanyl Not reported Not reported Extended conjugation, ketone moiety

Note: *Molecular weight calculated based on formula C₁₆H₁₄ClN₃OS ().

  • Steric Considerations : A885203’s benzyl group offers minimal steric hindrance, whereas the target compound’s nitrophenyl group may hinder rotation, stabilizing specific conformations .

Variations at Position 7

The chlorine atom at position 7 is a distinguishing feature. Comparisons include:

  • 8l (3.15.2-Diethylamino-7-(3’-6’-Bromopyridinyl)-4H-...) Substituent: Bromopyridinyl at position 7, diethylamino at position 2. Melting Point: 230°C. Activity: Demonstrated bactericidal properties via Suzuki coupling synthesis .
  • A891195 (2-{[(4-Chlorophenyl)methyl]sulfanyl}-7-methyl-4H-...)

    • Substituent: Methyl at position 7, chlorophenylsulfanyl at position 2.
    • Contrast : Methyl substitution reduces electrophilicity, favoring metabolic stability over reactivity .

Core Modifications and Heterocycle Analogues

  • Pyrido[1,2-a]pyrimidin-4-ones (): Replace the triazinone core with pyrimidinone. Example: 2-(3-Methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
  • 2-Amino-6-methyl-4H-pyrido[1,3,5]triazin-4-one (4e1): Substituents: Amino at position 2, methyl at position 4. Melting Point: >260°C. Contrast: The amino group enables hydrogen bonding, while the target compound’s sulfanyl group favors hydrophobic interactions .

Biological Activity

7-Chloro-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₁₄H₁₀ClN₄O₃S
  • Molecular Weight : 318.77 g/mol

The structure features a pyrido-triazine core with a chloro group and a nitrophenyl methyl sulfanyl substituent, which are critical for its biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In studies involving various bacterial strains:

  • Activity against Gram-positive and Gram-negative bacteria : The compound demonstrated moderate to strong activity against Staphylococcus aureus and Escherichia coli .
  • Mechanism of action : The antibacterial effect is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Antifungal Activity

The compound has also shown promising antifungal activity. In vitro studies have reported:

  • Inhibition of fungal growth : It was effective against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) indicating significant potency .
  • Potential mechanisms : The antifungal action may be attributed to interference with fungal cell membrane integrity or inhibition of ergosterol biosynthesis .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent:

  • Cytotoxicity : It exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G0/G1 phase .
  • Comparative effectiveness : When compared to standard chemotherapeutic agents, it showed comparable or superior efficacy in certain cases .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored:

  • Acetylcholinesterase (AChE) Inhibition : It displayed strong inhibitory activity against AChE, which is relevant for neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compound also inhibited urease, an enzyme linked to the pathogenesis of certain gastrointestinal disorders .

Case Studies

Several studies have documented the biological activities of derivatives related to this compound:

  • Antibacterial Screening : A study involving synthesized derivatives showed that several compounds exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, supporting the potential use of this class of compounds in treating infections .
  • Cytotoxicity Assays : A series of derivatives were tested for their cytotoxic effects on human cancer cell lines. Results indicated that some compounds led to a marked decrease in cell viability through apoptosis induction .

Data Summary Table

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureus, E. coliModerate to strong inhibition
AntifungalCandida albicans, A. nigerSignificant growth inhibition
AnticancerBreast and colon cancer cellsInduction of apoptosis
Enzyme InhibitionAChE, UreaseStrong inhibitory effects

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